Ethyl Propionylacetate-d3
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Description
Ethyl Propionylacetate-d3 is a deuterium labelled form of Ethyl Propionylacetate . It is a biochemical used for proteomics research . The molecular formula is C7H9D3O3 and the molecular weight is 147.19 .
Synthesis Analysis
Ethyl propionylacetate reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: CH3CH2COCH2COOC2H5 . The IUPAC Standard InChI is InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 .
Chemical Reactions Analysis
Ethyl propionylacetate reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . This reaction is part of the synthesis process of this compound.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.422 (lit.) . The boiling point is 83-84 °C/12 mmHg (lit.) and it has a density of 1.012 g/mL at 25 °C (lit.) .
Safety and Hazards
Ethyl Propionylacetate-d3 is considered hazardous. It is a combustible liquid and may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
ethyl 5,5,5-trideuterio-3-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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